3-(4-Chloro-2-fluorophenyl)sulfonyl-1,3-thiazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-2-fluorophenyl)sulfonyl-1,3-thiazinane is a chemical compound that belongs to the class of sulfonyl thiazinanes This compound is characterized by the presence of a sulfonyl group attached to a thiazinane ring, with a 4-chloro-2-fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-fluorophenyl)sulfonyl-1,3-thiazinane typically involves the reaction of 4-chloro-2-fluorobenzenesulfonyl chloride with 1,3-thiazinane. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonyl thiazinane structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-fluorophenyl)sulfonyl-1,3-thiazinane can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield sulfone or sulfide derivatives, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the sulfonyl group.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
3-(4-Chloro-2-fluorophenyl)sulfonyl-1,3-thiazinane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-fluorophenyl)sulfonyl-1,3-thiazinane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzenesulfonyl chloride
- 4-Fluorobenzenesulfonyl chloride
- 3-Fluorobenzenesulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 2-Chlorobenzenesulfonyl chloride
Uniqueness
3-(4-Chloro-2-fluorophenyl)sulfonyl-1,3-thiazinane is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and biological activity. The thiazinane ring adds another layer of complexity, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-(4-chloro-2-fluorophenyl)sulfonyl-1,3-thiazinane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2S2/c11-8-2-3-10(9(12)6-8)17(14,15)13-4-1-5-16-7-13/h2-3,6H,1,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJONCBNIYKNILD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CSC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.